

# Technical Guide: 4-(3-Bromophenyl)-1-methylpiperidine

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## Compound of Interest

Compound Name: 4-(3-Bromophenyl)-1-methylpiperidine

CAS No.: 1187928-92-2

Cat. No.: B1441624

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## Chemical Identity & Physicochemical Profile

**4-(3-Bromophenyl)-1-methylpiperidine** is a functionalized piperidine derivative.<sup>[1]</sup> It serves as a versatile building block due to the presence of the aryl bromide (a handle for cross-coupling reactions) and the N-methylpiperidine moiety (a common pharmacophore in CNS-active agents).

## Core Data Table

Property	Specification
CAS Number	1187928-92-2
IUPAC Name	4-(3-Bromophenyl)-1-methylpiperidine
Molecular Formula	C <sub>12</sub> H <sub>16</sub> BrN
Molecular Weight	254.17 g/mol
Appearance	Pale yellow oil or low-melting solid
Solubility	Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Calc.)	~9.2 (Piperidine nitrogen)
LogP (Calc.)	~3.3

## Synthetic Methodologies

The synthesis of **4-(3-Bromophenyl)-1-methylpiperidine** is best approached via the functionalization of the secondary amine precursor, 4-(3-bromophenyl)piperidine (CAS 351534-36-6). Two primary protocols are recommended depending on scale and available reagents.

### Protocol A: Eschweiler-Clarke Methylation (Scalable & Robust)

This method is preferred for gram-to-kilogram scale synthesis due to its operational simplicity and lack of chromatographic purification requirements for the crude product.

- Mechanism: Reductive amination using formaldehyde as the carbon source and formic acid as the hydride donor.<sup>[2]</sup>
- Reaction:

#### Step-by-Step Procedure:

- Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-bromophenyl)piperidine (1.0 eq) in Formic Acid (98%, 5.0 eq).

- Addition: Cool the mixture to 0°C. Dropwise add Formaldehyde (37% aq. solution, 3.0 eq).  
Caution: Exothermic.
- Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. Evolution of CO<sub>2</sub> gas indicates reaction progress.
- Workup: Cool to room temperature. Basify to pH >12 using 4M NaOH (aq).
- Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x).
- Purification: Dry organic layers over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo. The residue is typically pure enough (>95%) for subsequent steps.

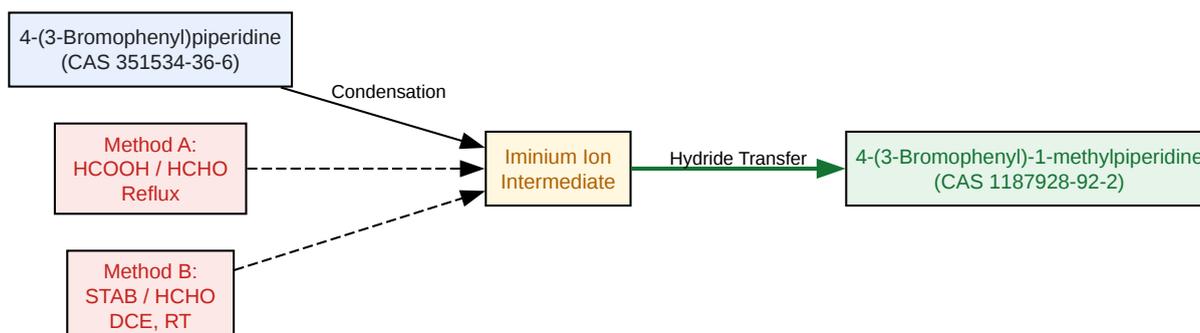
## Protocol B: Reductive Amination (Mild Conditions)

Ideal for small-scale discovery chemistry where high functional group tolerance is required.

Step-by-Step Procedure:

- Dissolution: Dissolve 4-(3-bromophenyl)piperidine (1.0 eq) in 1,2-Dichloroethane (DCE).
- Reagent Addition: Add Formaldehyde (37% aq., 3.0 eq) and stir for 15 minutes.
- Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.
- Quench: After 4 hours at RT, quench with sat. NaHCO<sub>3</sub>. Extract with DCM.

## Synthesis Workflow Diagram



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Caption: Comparative synthetic routes for N-methylation via Eschweiler-Clarke (A) or STAB reduction (B).

## Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed.

### Nuclear Magnetic Resonance (NMR)[6][7]

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ):
  - 7.35 (s, 1H, Ar-H2) – Characteristic meta-substitution singlet.
  - 7.30 (d, 1H, Ar-H)
  - 7.15 (m, 2H, Ar-H)
  - 2.95 (d, 2H, Piperidine-H2/6 eq)
  - 2.45 (m, 1H, Piperidine-H4)
  - 2.32 (s, 3H, N- $\text{CH}_3$ ) – Diagnostic singlet.
  - 2.05 (t, 2H, Piperidine-H2/6 ax)
  - 1.78 (m, 4H, Piperidine-H3/5)

### Mass Spectrometry (MS)[6][7]

- Method: ESI-MS (Positive Mode)
- Result: The bromine atom provides a distinctive 1:1 isotopic pattern.
  - $[\text{M}+\text{H}]^+$ : 254.1 ( $^{79}\text{Br}$ ) and 256.1 ( $^{81}\text{Br}$ ).

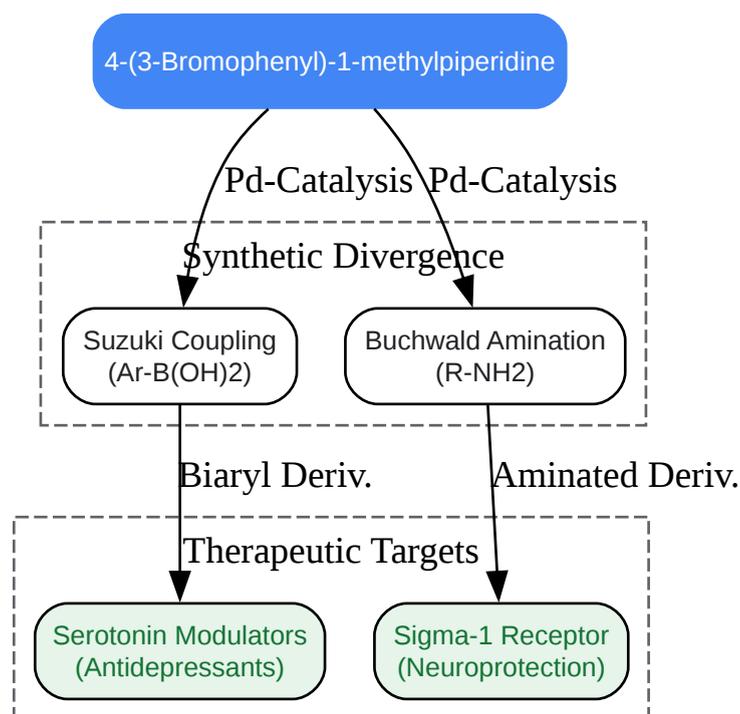
## Medicinal Chemistry Applications

This compound is a "privileged structure" intermediate. The 4-phenylpiperidine scaffold is ubiquitous in CNS drug design, targeting opioid receptors, serotonin transporters (SERT), and dopamine transporters (DAT).

## Mechanistic Utility

- Suzuki-Miyaura Coupling: The 3-bromo position is sterically accessible, allowing for the attachment of heteroaryl groups to create biaryl ligands.
- Fragment-Based Drug Discovery (FBDD): The N-methyl group improves blood-brain barrier (BBB) permeability compared to the secondary amine, making it an ideal fragment for probing CNS targets.

## Structural Causality Diagram



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Caption: Divergent synthesis pathways utilizing the aryl bromide handle to access CNS-active scaffolds.

## Safety & Handling

- Hazards: As a tertiary amine, it is likely an irritant to eyes and skin. The brominated precursor may be a skin sensitizer.
- Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the amine.
- Disposal: Dispose of as halogenated organic waste.

## References

- PubChem. "Compound Summary: **4-(3-Bromophenyl)-1-methylpiperidine**." National Center for Biotechnology Information. Accessed 2024. [Link](#)
- Clarke, H. T., et al. "The Eschweiler-Clarke Reaction." *Journal of the American Chemical Society*, vol. 55, no. 11, 1933, pp. 4571. [Link](#)
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." *Journal of Organic Chemistry*, vol. 61, no. 11, 1996, pp. 3849-3862. [Link](#)
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## Sources

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- 2. [Eschweiler-Clarke Reaction](https://www.organic-chemistry.org) [[organic-chemistry.org](https://www.organic-chemistry.org)]
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